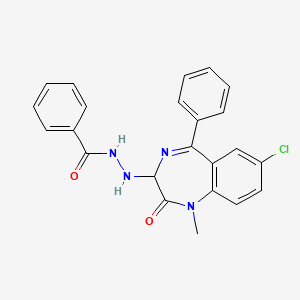
1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound is characterized by the presence of a benzoylhydrazino group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione.
Hydrazination: The thione is then reacted with benzoylhydrazine under controlled conditions to form the desired benzoylhydrazino derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. Continuous flow synthesis of benzodiazepines has been reported to be efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Known for its potent anticonvulsant effects.
Uniqueness: 1-Methyl-7-chloro-5-benzoylhydrazino-2,3-dihydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the benzoylhydrazino group, which may confer distinct chemical and biological properties compared to other benzodiazepines .
Properties
CAS No. |
84044-26-8 |
|---|---|
Molecular Formula |
C23H19ClN4O2 |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N'-(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)benzohydrazide |
InChI |
InChI=1S/C23H19ClN4O2/c1-28-19-13-12-17(24)14-18(19)20(15-8-4-2-5-9-15)25-21(23(28)30)26-27-22(29)16-10-6-3-7-11-16/h2-14,21,26H,1H3,(H,27,29) |
InChI Key |
MGNOPZGVXXZNOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















